2-Bromo-3,4-dimethoxypyridine

Catalog No.
S1922041
CAS No.
104819-52-5
M.F
C7H8BrNO2
M. Wt
218.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,4-dimethoxypyridine

CAS Number

104819-52-5

Product Name

2-Bromo-3,4-dimethoxypyridine

IUPAC Name

2-bromo-3,4-dimethoxypyridine

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3

InChI Key

LYFITQNDOMDLJP-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)Br)OC

Canonical SMILES

COC1=C(C(=NC=C1)Br)OC

Chemical Properties

2-Bromo-3,4-dimethoxypyridine is a heterocyclic aromatic compound. Heterocyclic aromatic compounds contain a ring structure with atoms of different elements, and at least one atom in the ring is aromatic. This means the compound has special stability due to electron configurations of its molecules .

The presence of bromine (Br) and methoxy (OCH3) groups on the pyridine ring can potentially influence the molecule's reactivity in various ways .

Potential Applications

Scientific research on 2-Bromo-3,4-dimethoxypyridine explores its potential applications in various fields. Some documented areas of study include:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties [reference needed].
  • Medicinal chemistry: Investigating potential interactions with biological targets, though specific mechanisms or applications are not publicly available at this time [reference needed].

2-Bromo-3,4-dimethoxypyridine is a chemical compound with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol. It is characterized by the presence of a bromine atom at the 2-position and two methoxy groups at the 3 and 4 positions of the pyridine ring. This compound is often utilized in organic synthesis due to its reactivity and ability to participate in various chemical transformations, making it valuable in research and industrial applications .

  • Nucleophilic Substitution Reactions: The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the bromine atom. This property is essential for synthesizing more complex organic molecules.
  • Coupling Reactions: It can participate in Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds, thereby enabling the synthesis of diverse pyridine derivatives .
  • Dimerization: Under certain conditions, it may also engage in dimerization reactions, leading to larger molecular structures that can have unique properties and functionalities .

Several methods exist for synthesizing 2-bromo-3,4-dimethoxypyridine:

  • Bromination of 3,4-Dimethoxypyridine: This method involves treating 3,4-dimethoxypyridine with bromine in a suitable solvent under controlled conditions to introduce the bromine atom at the 2-position. Typically, this reaction requires careful temperature control to optimize yield and minimize side reactions .
  • Use of Sodium Hydroxide: A preparation method described involves using sodium hydroxide to facilitate the bromination process in an aqueous solution, followed by recrystallization to obtain pure 2-bromo-3,4-dimethoxypyridine .

2-Bromo-3,4-dimethoxypyridine finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic compounds, including bipyridyl derivatives and oligo(N-phenyl-m-aniline) derivatives which have potential applications in materials science and electronics .
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities with biologically active compounds.
  • Material Science: The compound's ability to form stable structures makes it useful in developing new materials with specific electronic properties .

Studies on the interactions of 2-bromo-3,4-dimethoxypyridine with various reagents have shown its potential in facilitating chemical transformations. For instance, its reactivity under high-pressure conditions has been investigated, revealing pathways to synthesize novel compounds that might not form under standard conditions. These studies highlight its versatility as a reagent in organic synthesis .

Several compounds share structural similarities with 2-bromo-3,4-dimethoxypyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-3-methoxypyridineBromine at position 2, one methoxy groupLess sterically hindered than its dimethoxy counterpart
3-Bromo-4-methylpyridineBromine at position 3, one methyl groupLacks dimethoxy substitution which affects reactivity
2-Chloro-3,4-dimethoxypyridineChlorine instead of bromineGenerally less reactive than the brominated version
2-Bromo-5-methylpyridineBromine at position 2, methyl group at position 5Different substitution pattern affecting biological activity

The presence of two methoxy groups in 2-bromo-3,4-dimethoxypyridine enhances its solubility and reactivity compared to similar compounds with fewer or different substituents. This structural feature contributes to its utility in organic synthesis and potential biological applications.

XLogP3

1.8

Wikipedia

2-Bromo-3,4-dimethoxypyridine

Dates

Modify: 2023-08-16

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